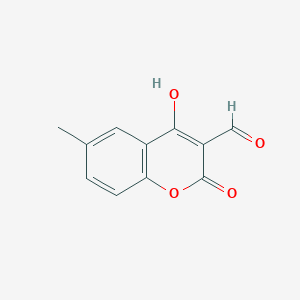

4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

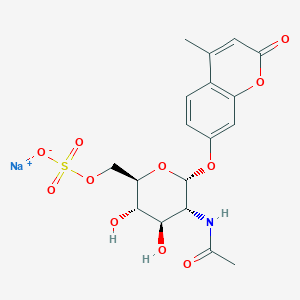

4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde is a chemical compound with the linear formula C11H8O4 . It has a molecular weight of 204.184 .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, one study reported an efficient one-pot synthesis of functionalized chromeno . The synthesis process involved the use of malononitrile, methyl cyanoacetate, and ethyl cyanoacetate, yielding the desired products in excellent yields .Molecular Structure Analysis

The molecular structure of 4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can reveal the presence of functional groups, while Nuclear Magnetic Resonance (NMR) can provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde can be inferred from its molecular structure and spectroscopic data. For instance, it is a yellow solid with a melting point of 230–232°C . Its IR spectrum shows absorption bands at 3394, 2970, 1679, 1602, 1519, 1436, 1371, 1293, 1231, 1105, 922, 794, 749 cm^-1 .Aplicaciones Científicas De Investigación

Synthesis of Novel Derivatives

“4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde” is used in the synthesis of novel 2H-Chromene derivatives. These derivatives are prepared as single-pharmacophore motif key intermediates . The compounds are incorporated in a series of multicomponent reactions (MCRs), under microwave assistance as well as conventional chemical synthesis processes .

Biological Activity Assessment

The synthesized 2H-Chromene derivatives bearing phenylthiazolidinones have been screened for their biological activity. They exhibited remarkable antimicrobial activity on different classes of bacteria and fungus .

Green Chemistry Applications

The compound is used in green chemistry, a rapidly emerging field of chemistry. Its growing importance is in the utilization of the maximum possible resources in such a way that there is negligible or minimum production of chemical waste .

Microwave-Assisted Synthesis

The compound is used in microwave-assisted synthesis. In 1986, Gedye and Giguere reported for the first time that organic reactions could be conducted very rapidly under microwave irradiation .

Industrial Applications

“4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde” is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Anticancer Activity

Some derivatives of “4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde” have shown potential anticancer activity .

Direcciones Futuras

The future directions for research on 4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde could include further exploration of its biological activities and potential applications in medicinal chemistry. Given its structural similarity to other biologically active compounds, it may serve as a promising lead compound for the development of new drugs .

Propiedades

IUPAC Name |

4-hydroxy-6-methyl-2-oxochromene-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6-2-3-9-7(4-6)10(13)8(5-12)11(14)15-9/h2-5,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJLDOHIPVFYTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80699350 |

Source

|

| Record name | 3-(Hydroxymethylidene)-6-methyl-2H-1-benzopyran-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde | |

CAS RN |

126214-23-1 |

Source

|

| Record name | 3-(Hydroxymethylidene)-6-methyl-2H-1-benzopyran-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-6-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane](/img/structure/B1147550.png)